molecular formula C11H8BrClN2O B1278120 4-(Benzyloxy)-5-bromo-2-chloropyrimidine CAS No. 205672-19-1

4-(Benzyloxy)-5-bromo-2-chloropyrimidine

Cat. No.: B1278120
CAS No.: 205672-19-1
M. Wt: 299.55 g/mol
InChI Key: PFOACTPILUWRCT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-chloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of benzyloxy, bromo, and chloro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nucleophilic substitution:

    Halogenation: The bromine and chlorine atoms can be introduced through halogenation reactions using bromine and chlorine sources, respectively. These reactions are often carried out under controlled conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-chloropyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C₁₆H₁₈BrClN₃O
  • Molecular Weight : 348.24 g/mol
  • CAS Number : 885952-22-7
  • Structure : The compound features a pyrimidine core with a benzyloxy group at the 4-position, a bromo group at the 5-position, and a chloro group at the 2-position.

Scientific Research Applications

  • Medicinal Chemistry
    • 4-(Benzyloxy)-5-bromo-2-chloropyrimidine is explored as a lead compound for developing drugs targeting various diseases, particularly cancer and infectious diseases. Its structural attributes allow for modifications that enhance bioactivity and reduce side effects.
  • Biological Studies
    • The compound is utilized to study its interactions with biological targets such as enzymes and receptors. Research indicates that similar pyrimidine derivatives exhibit significant biological activity, including antimicrobial and anticancer properties.
  • Chemical Biology
    • It serves as a tool compound to probe biological pathways and mechanisms, aiding in the understanding of cellular processes.
  • Industrial Applications
    • Derivatives of this compound may be applied in the development of agrochemicals and other industrial products due to their reactivity and biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Cytotoxicity in Cancer Research : Demonstrates potential in reducing cell viability in various cancer cell lines.

Table 1: Summary of Biological Activities of Related Pyrimidine Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
Pyrrole Benzamide DerivativeAntibacterialMIC = 3.125 μg/mL
Bcl-2/Bcl-xL InhibitorAnticancerIC50 = 1-2 nM
Imidazopyridine DerivativesAntiviralIC50 = 3 nM

Table 2: Safety Data for this compound

Hazard TypeDescription
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Case Studies

  • Antibacterial Studies : Research indicates that pyrimidine derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. This suggests that this compound may possess similar antibacterial properties.
  • Cytotoxicity in Cancer Research : A study involving pyrimidine derivatives showed promising results in reducing cell viability in various cancer cell lines, indicating potential as an anticancer agent. The structural characteristics of this compound suggest it could interact with biological targets involved in cancer progression.
  • Pharmacological Profiles : Modifications at the pyrimidine structure have been linked to enhanced bioactivity and reduced side effects, making it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, affecting the normal function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-5-chloro-2-bromopyrimidine
  • 4-(Benzyloxy)-2,5-dichloropyrimidine
  • 4-(Benzyloxy)-5-iodo-2-chloropyrimidine

Uniqueness

4-(Benzyloxy)-5-bromo-2-chloropyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both bromo and chloro groups, along with the benzyloxy substituent, provides a unique reactivity profile that can be exploited in various chemical reactions and applications. This combination of substituents also allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research.

Biological Activity

2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone is a synthetic compound with significant potential in various biological applications, particularly in the fields of oncology and parasitology. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H12BrCl2N5O
  • Molecular Weight : 465.13 g/mol
  • CAS Number : 438450-43-2
  • Purity : >95% (HPLC)

The compound features a complex structure that includes multiple halogenated and nitrogen-containing moieties, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's multifaceted biological activities, particularly its anticancer and antiparasitic properties. The following sections detail specific activities supported by empirical research.

Anticancer Activity

The compound has demonstrated promising anticancer effects across various cancer cell lines. Notably, it has been evaluated for its inhibitory effects on cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-73.79Induces apoptosis and inhibits cell migration
SF-26812.50Suppresses cell cycle progression
NCI-H46042.30Induces DNA fragmentation

In a study involving MCF-7 cells, the compound effectively inhibited tumor growth and induced significant apoptosis, showcasing its potential as a therapeutic agent against breast cancer .

Antiparasitic Activity

In addition to its anticancer properties, the compound has shown efficacy against various parasitic infections. Its mechanism involves inhibiting critical metabolic pathways in parasites, leading to reduced viability.

Case Studies

  • In Vitro Studies :
    • A study evaluated the efficacy of the compound against several cancer cell lines, revealing that it inhibited growth significantly at low concentrations (IC50 values ranging from 3.79 to 42.30 µM) across different models .
    • Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as a dual inhibitor for EGFR/VGFR2 pathways .
  • Animal Studies :
    • Preliminary animal studies have suggested that administration of this compound leads to reduced tumor size in xenograft models, indicating its potential for further development as an anticancer drug.

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of pyrazole derivatives like this compound. The presence of halogen substituents has been linked to increased potency against certain cancer types.

Key Research Insights:

  • Compounds with similar structures have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, suggesting that modifications to the pyrazole ring can enhance biological activity significantly .
  • The dual inhibition mechanism observed in some studies indicates that compounds structurally related to this quinazolinone derivative may serve as multitarget agents in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Benzyloxy)-5-bromo-2-chloropyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves two key steps:

Bromination and Chlorination: Start with a pyrimidine precursor (e.g., 2-chloropyrimidine). Bromination at position 5 can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄).

Benzyloxy Group Introduction: Introduce the benzyloxy group at position 4 via nucleophilic aromatic substitution (SNAr) using benzyl alcohol and a base (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C .

Optimization Tips:

  • Purity: Use column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts.
  • Yield Improvement: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv benzyl alcohol) to ensure complete substitution.
  • Temperature Control: Excess heat may lead to dehalogenation; maintain temperatures below 80°C during benzyloxy introduction .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H NMR: Expect signals for the benzyl group (δ 7.3–7.5 ppm, multiplet, 5H) and the pyrimidine ring protons (e.g., H-6 at δ 8.5–8.7 ppm as a singlet due to deshielding by electronegative substituents) .
  • ¹³C NMR: Peaks for the benzyl carbons (δ 128–137 ppm) and pyrimidine carbons (C-2, δ 160 ppm due to chlorine; C-5, δ 95–100 ppm for bromine) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 325 (C₁₁H₈BrClN₂O) with isotopic patterns matching Br and Cl .
  • IR Spectroscopy: Stretching vibrations for C-O (benzyloxy, ~1250 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Validation: Cross-reference observed data with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities.

Q. What are the key storage and handling considerations for this compound to maintain stability during experiments?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Desiccate to avoid hydrolysis of the benzyloxy group .
  • Handling: Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions. Avoid contact with strong bases, which may cleave the benzyloxy moiety .
  • Safety: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How does the electron-withdrawing benzyloxy group at position 4 influence the reactivity of 5-bromo-2-chloropyrimidine in cross-coupling reactions?

Methodological Answer: The benzyloxy group (-OBn) at position 4 exerts an electron-withdrawing effect via resonance, activating the pyrimidine ring for electrophilic substitution but deactivating it toward nucleophilic attacks. This impacts reactivity in two ways:

  • Suzuki Coupling: The bromine at position 5 becomes more electrophilic, enhancing Pd-catalyzed coupling with aryl boronic acids (e.g., 80–90% yield using Pd(PPh₃)₄, K₂CO₃, in dioxane/water) .
  • SNAr Reactions: The chlorine at position 2 is less reactive toward nucleophilic displacement due to the adjacent electron-withdrawing groups. Use stronger nucleophiles (e.g., NaN₃ in DMSO) or elevated temperatures (100–120°C) for substitution .

Experimental Design: Compare coupling rates with/without the benzyloxy group using kinetic studies (e.g., in situ NMR monitoring).

Q. What strategies can resolve contradictions in reported melting points or spectral data for derivatives of this compound?

Methodological Answer:

  • Reproducibility Checks: Verify synthesis protocols (e.g., solvent purity, drying time) and recrystallization solvents (e.g., EtOH vs. toluene) that may affect melting points .
  • Advanced Characterization: Use single-crystal X-ray diffraction to confirm molecular structure. For spectral mismatches, perform high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously .
  • Literature Cross-Validation: Compare data with structurally analogous compounds (e.g., 5-bromo-2-chloropyrimidine derivatives) to identify systematic errors .

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to calculate Fukui indices and local softness parameters, identifying electron-rich sites prone to electrophilic attack (e.g., position 6 after bromine substitution) .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict sites for nucleophilic substitution (e.g., chlorine at position 2 vs. bromine at position 5) .
  • Docking Studies: For biological applications, simulate interactions with target enzymes (e.g., kinases) to guide functional group prioritization .

Validation: Synthesize predicted derivatives and compare experimental reactivity with computational results.

Properties

IUPAC Name

5-bromo-2-chloro-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOACTPILUWRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444151
Record name 4-(benzyloxy)-5-bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205672-19-1
Record name 4-(benzyloxy)-5-bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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